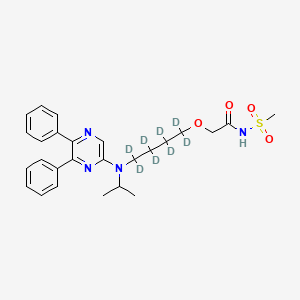
Selexipag-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selexipag-d8 is a deuterated form of Selexipag, a medication primarily used for the treatment of pulmonary arterial hypertension. Selexipag is a selective prostacyclin receptor agonist that helps to relax blood vessels and reduce blood pressure in the lungs. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Selexipag due to its enhanced stability and resistance to metabolic degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Selexipag involves several key steps:
Starting Material: The synthesis begins with 2-chloro-5,6-diphenylpyrazine.
First Reaction: This compound is reacted with 4-(isopropylamino)-1-butanol to yield 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol.
Second Reaction: The product is then reacted with tertiary butyl bromoacetate to form 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid tertiary butyl ester.
Hydrolysis: The tertiary butyl ester is hydrolyzed to yield 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid.
Final Reaction: The acid is reacted with methane sulfonamide in the presence of carbonyldiimidazole and 1,4-diazabicyclo[2.2.2]octane to form Selexipag.
Industrial Production Methods: The industrial production of Selexipag follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Selexipag-d8 undergoes various chemical reactions, including:
Oxidation: Selexipag can be oxidized to form its active metabolite, ACT-333679.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Selexipag can undergo substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed:
Oxidation: The major product is ACT-333679, the active metabolite of Selexipag.
Reduction: Reduced forms of Selexipag, though less common.
Substitution: Various substituted derivatives of Selexipag.
Scientific Research Applications
Selexipag-d8 is extensively used in scientific research for:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of Selexipag.
Metabolic Pathway Analysis: To study the metabolic pathways and identify metabolites.
Drug Interaction Studies: To investigate potential drug-drug interactions.
Biological Research: To study the effects of Selexipag on cellular and molecular pathways.
Medical Research: To explore new therapeutic applications and improve existing treatments for pulmonary arterial hypertension.
Mechanism of Action
Selexipag-d8, like Selexipag, acts as a selective prostacyclin receptor agonist. It binds to the prostacyclin receptor (IP receptor) on the surface of vascular smooth muscle cells, leading to:
Vasodilation: Relaxation of blood vessels, reducing blood pressure.
Inhibition of Platelet Aggregation: Preventing blood clots.
Decreased Cell Proliferation: Reducing the proliferation of smooth muscle cells in the pulmonary arteries.
Comparison with Similar Compounds
Iloprost: A prostacyclin analogue used for pulmonary arterial hypertension.
Treprostinil: Another prostacyclin analogue with similar applications.
Epoprostenol: A synthetic prostacyclin used for similar therapeutic purposes.
Comparison:
Stability: Selexipag-d8 is more stable due to deuteration, which makes it less susceptible to metabolic degradation.
Administration: Selexipag is orally active, whereas some similar compounds require intravenous or subcutaneous administration.
Duration of Action: Selexipag has a longer duration of action compared to some other prostacyclin analogues.
Properties
Molecular Formula |
C26H32N4O4S |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
N-methylsulfonyl-2-[1,1,2,2,3,3,4,4-octadeuterio-4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetamide |
InChI |
InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31)/i10D2,11D2,16D2,17D2 |
InChI Key |
QXWZQTURMXZVHJ-ULUCQENFSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OCC(=O)NS(=O)(=O)C)C([2H])([2H])N(C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Canonical SMILES |
CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















